1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane

Overview

Description

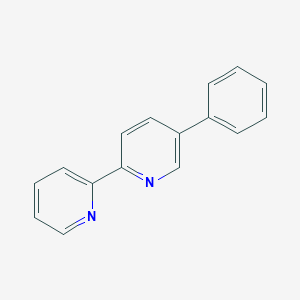

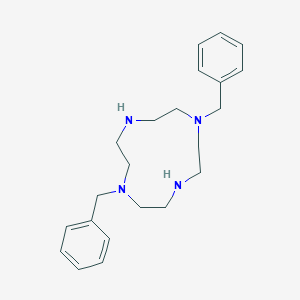

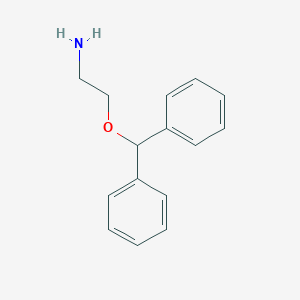

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane, also known as trans-N-Dibenzyl-Cyclen, is a chemical compound with the formula C22H32N4 . It is a white powder and is used in various applications as a trans-diprotected cyclen .

Synthesis Analysis

The synthesis of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane involves several steps. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .Molecular Structure Analysis

The molecular structure of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has been analyzed using 1H and 13C NMR spectra . The single crystal X-ray structure analyses of the intermediates are also reported and discussed .Chemical Reactions Analysis

The chemical reactions involving 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane are complex. The compound reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives . These derivatives can then be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes .Physical And Chemical Properties Analysis

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has a molecular weight of 352.52 . It has a predicted boiling point of 494.6±40.0 °C and a predicted density of 1.025±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Biomedical Imaging

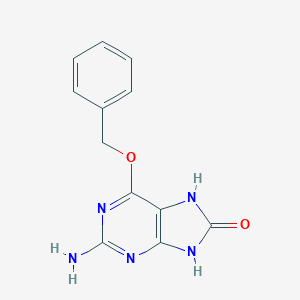

“1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane” is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .

Versatility in Complexing Metal Ions

The versatility of DOTA to complex a variety of metal ions has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents .

Use with Lanthanide Series of Metals

The primary use of DOTA has been with the lanthanide series of metals, gadolinium for MRI, europium and terbium for fluorescence and neodymium for near infra-red imaging .

Conjugation to Peptides

The ease with which DOTA can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT and radiotherapy fields .

Use with Radiometals

These modalities use a variety of radiometals that complex with DOTA, e.g.64 Cu and 68 Ga which are used in clinical PET scans, 111 In, and 90 Y for SPECT and radiotherapy .

Radiolabeling of Carbon Nanotube Bioconjugates

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic complexing agent. It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .

Mechanism of Action

Target of Action

It is known that this compound is a crucial intermediate in the preparation of tetra-armed 1,4,7,10-tetraazacyclododecane . These compounds have strong coordination ability with respect to metal cations, including transition metal ions and lanthanide ions .

Mode of Action

It is known that the benzyl groups at n1- and n7- positions can be readily removed by catalytic hydrogenolysis . This process is crucial for the synthesis of other compounds, such as DO2A metal chelators .

Biochemical Pathways

The compound’s derivatives are widely used in medicine , suggesting that they may interact with various biochemical pathways.

Result of Action

Its derivatives have been used in enzyme modeling , as non-viral gene delivery vectors , and in metal cation extraction , suggesting that they may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . This suggests that the compound’s stability and efficacy may be affected by temperature and the presence of oxygen.

properties

IUPAC Name |

1,7-dibenzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXIHHGLHPVIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455988 | |

| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane | |

CAS RN |

156970-79-5 | |

| Record name | 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)

![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)